molecular formula C7H3BrF2O B1293408 4-Bromo-2,3-difluorobenzaldehyde CAS No. 644985-24-0

4-Bromo-2,3-difluorobenzaldehyde

Cat. No. B1293408
M. Wt: 221 g/mol
InChI Key: IMOLPSNRLZLWQR-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorobenzaldehyde is a compound with the molecular formula C7H3BrF2O . It is used as a pharmaceutical intermediate . This compound is an important intermediate in the synthesis of fluorinated aromatic liquid crystals .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2,3-difluorobenzaldehyde consists of a benzene ring substituted with bromine, fluorine, and an aldehyde group . The InChI code for this compound is 1S/C7H3BrF2O/c8-5-2-1-4 (3-11)6 (9)7 (5)10/h1-3H .


Physical And Chemical Properties Analysis

4-Bromo-2,3-difluorobenzaldehyde is a white to light-yellow powder or crystals . It has a molecular weight of 221 g/mol . It is slightly soluble in water .

Scientific Research Applications

Application in Pharmaceutical Industry

Specific Scientific Field

The primary field of application for 4-Bromo-2,3-difluorobenzaldehyde is in the Pharmaceutical Industry .

Summary of the Application

4-Bromo-2,3-difluorobenzaldehyde is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to form said end product. In this case, 4-Bromo-2,3-difluorobenzaldehyde is used in the synthesis of various pharmaceutical drugs.

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents .

Future Directions

4-Bromo-2,3-difluorobenzaldehyde is an important intermediate in the synthesis of fluorinated aromatic liquid crystals . Fluorinated liquid crystals have become the mainstream for thin-film transistor liquid crystal displays .

properties

IUPAC Name

4-bromo-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOLPSNRLZLWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650539
Record name 4-Bromo-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-difluorobenzaldehyde

CAS RN

644985-24-0
Record name 4-Bromo-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-difluorobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Zhang, S Du, D Yuan, P Chen, G Liu, J Dang… - Liquid …, 2021 - Taylor & Francis
New kinds of heterocyclic mesogenic compounds containing benzoxazole, ethynyl, and laterally fluorinated phenyl groups, namely 2-[4-[2-[4-alkoxyphenyl]ethynyl]-2,3-difluorophenyl]-…
Number of citations: 8 www.tandfonline.com
JG Kettle, SK Bagal, D Barratt… - Journal of Medicinal …, 2023 - ACS Publications
The glycine to cysteine mutation at codon 12 of Kirsten rat sarcoma (KRAS) represents an Achilles heel that has now rendered this important GTPase druggable. Herein, we report our …
Number of citations: 1 pubs.acs.org
Z Lin, X Liu, W Zhang, J Huang, Q Wang, K Shi… - …, 2018 - ACS Publications
Herein, we report the synthesis and characterization of a series of ambipolar cyanostyrylthiophene (CST)-based conjugated polymers without or with fluorine substituents, namely PD-…
Number of citations: 13 pubs.acs.org

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